molecular formula C13H14N2 B1352454 N-Methyl-N-(4-pyridin-2-ylbenzyl)amine CAS No. 869901-08-6

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine

Cat. No.: B1352454
CAS No.: 869901-08-6
M. Wt: 198.26 g/mol
InChI Key: YOINJDRZIKXIFW-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is a tertiary amine with a pyridine and benzyl group attached to the nitrogen atom. It is known for its unique structure and properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-pyridin-2-ylbenzyl)amine typically involves the reaction of N-methylamine with 4-(2-pyridyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or benzyl group is substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions are conducted in organic solvents with or without a catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted pyridine or benzyl derivatives

Scientific Research Applications

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-pyridin-2-ylbenzyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell survival .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-pyridin-4-ylbenzyl)amine
  • N-Methyl-N-(4-pyridin-3-ylbenzyl)amine
  • N-Methyl-N-(4-pyridin-2-ylphenyl)amine

Uniqueness

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-methyl-1-(4-pyridin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOINJDRZIKXIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428740
Record name N-Methyl-N-(4-pyridin-2-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-08-6
Record name N-Methyl-N-(4-pyridin-2-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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